3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with methyl, phenyl, and pyridinyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles are often employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Known for its use in treating leukemia, it shares structural similarities with the benzofuran core.
Pyrazole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-16-10-12-18(13-11-16)15-25(21-9-5-6-14-24-21)23(26)22-17(2)19-7-3-4-8-20(19)27-22/h3-14H,15H2,1-2H3 |
InChI Key |
WCOSRQVYOOZADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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